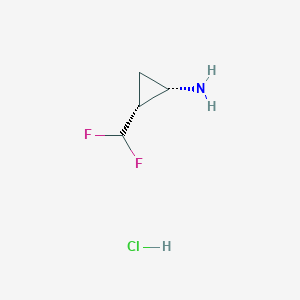
rac-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride, trans” is a synthetic organic compound that features a cyclopropane ring substituted with a difluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride, trans” typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfonium salts.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the amine group to other functional groups such as amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, “rac-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride, trans” is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of difluoromethyl and cyclopropane groups on biological systems. It can serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features may impart specific biological activities, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, the compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties may enhance the performance and stability of industrial products.
Mechanism of Action
The mechanism of action of “rac-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride, trans” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The difluoromethyl group may enhance binding affinity and specificity, while the cyclopropane ring can influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
(1R,2R)-2-(Methyl)cyclopropan-1-amine hydrochloride: Similar structure with a methyl group instead of a difluoromethyl group.
(1R,2R)-2-(Chloromethyl)cyclopropan-1-amine hydrochloride: Similar structure with a chloromethyl group instead of a difluoromethyl group.
Uniqueness
The uniqueness of “rac-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride, trans” lies in the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H8ClF2N |
|---|---|
Molecular Weight |
143.56 g/mol |
IUPAC Name |
(1S,2R)-2-(difluoromethyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H7F2N.ClH/c5-4(6)2-1-3(2)7;/h2-4H,1,7H2;1H/t2-,3+;/m1./s1 |
InChI Key |
UYTDZEGHUBNTBD-MUWMCQJSSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1N)C(F)F.Cl |
Canonical SMILES |
C1C(C1N)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine](/img/structure/B12356270.png)
![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12356275.png)
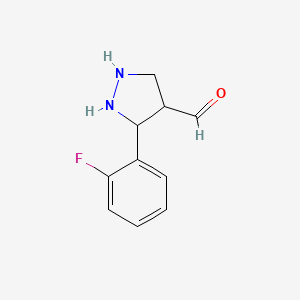
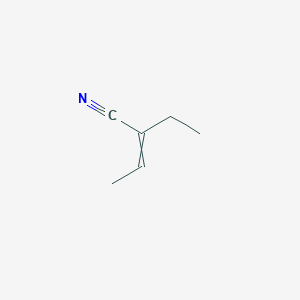
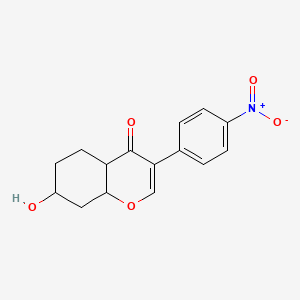
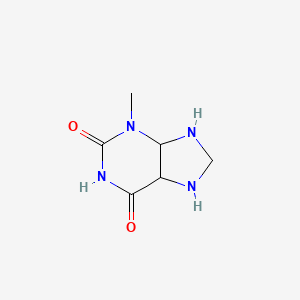
![4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12356294.png)
![4(1H)-Pyrimidinone,2,3-dihydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-](/img/structure/B12356302.png)
![5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12356312.png)
![Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate](/img/structure/B12356319.png)
![3-amino-N-[(2E)-1-methylazepan-2-ylidene]benzene-1-sulfonamide](/img/structure/B12356320.png)
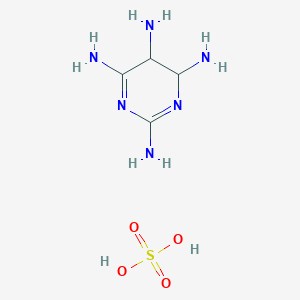
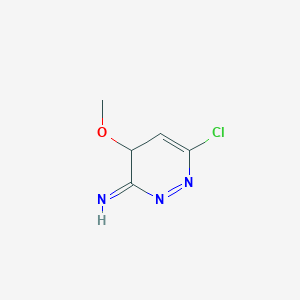
![Methyl 4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzoate](/img/structure/B12356340.png)
